N-[(2-methylphenoxy)acetyl]glycine
Description
N-[(2-Methylphenoxy)acetyl]glycine is an N-acyl glycine derivative characterized by a 2-methylphenoxyacetyl group attached to the amino nitrogen of glycine. Its IUPAC name is 2-[2-(2-methylphenoxy)acetamido]acetic acid, with the molecular formula C₁₁H₁₃NO₄ (estimated molecular weight: 223.23 g/mol). The compound features a phenoxy ring substituted with a methyl group at the ortho position, linked via an acetyl moiety to glycine.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[[2-(2-methylphenoxy)acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)16-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
SBWREBQZWYMHJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of N-Acyl Glycines
N-Acyl glycines are a class of compounds where glycine is modified with various acyl groups. Below is a comparison of N-[(2-methylphenoxy)acetyl]glycine with key analogs:
Key Observations :
Physicochemical Properties
Available data for analogs suggest trends:
Notes:
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